molecular formula C12H12O5 B11805772 6-(2-Methoxyethoxy)benzofuran-2-carboxylicacid

6-(2-Methoxyethoxy)benzofuran-2-carboxylicacid

Cat. No.: B11805772
M. Wt: 236.22 g/mol
InChI Key: DUUQWAFSBFIRPN-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is an organic compound with the molecular formula C12H12O5 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzofuran-2-carboxylic acid: A closely related compound with similar structural features.

    Benzofuran-2-carboxylic acid: Another related compound with a simpler structure.

    2-Methoxybenzofuran: A derivative with a methoxy group at the 2-position of the benzofuran ring.

Uniqueness

6-(2-Methoxyethoxy)benzofuran-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

6-(2-methoxyethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O5/c1-15-4-5-16-9-3-2-8-6-11(12(13)14)17-10(8)7-9/h2-3,6-7H,4-5H2,1H3,(H,13,14)

InChI Key

DUUQWAFSBFIRPN-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Origin of Product

United States

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